molecular formula C21H22ClNO4S B3407324 4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 620560-84-1

4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B3407324
CAS No.: 620560-84-1
M. Wt: 419.9 g/mol
InChI Key: ZNJDEPHJAADZPC-UHFFFAOYSA-N
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Description

4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound with intriguing structural features. This compound falls under the category of benzamides, which are widely studied in medicinal chemistry for their biological activities. The presence of diverse functional groups within its structure, such as allyloxy, chlorobenzyl, and dioxidotetrahydrothiophenyl, renders it capable of engaging in various chemical reactions and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. The common synthetic route may include:

  • Alkylation Reaction: : Starting with a suitable precursor benzamide, an allyloxy group can be introduced via an alkylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

  • Sulfonation: : The incorporation of the dioxidotetrahydrothiophenyl group involves a sulfonation step, utilizing reagents like tetrahydrothiophene-1,1-dioxide and a strong acid catalyst.

Industrial Production Methods

In industrial settings, the large-scale production of this compound might involve optimizing the reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions could be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering its sulfur-containing dioxidotetrahydrothiophenyl moiety.

  • Reduction: : Reduction reactions may target the carbonyl group or other electrophilic sites within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the allyloxy or chlorobenzyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide could be used.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are typical choices.

  • Substitution: : Halogenating agents or nucleophiles like sodium methoxide may be utilized under controlled conditions.

Major Products Formed

Depending on the reaction type, major products can vary from oxidized derivatives to reduced amides and substituted benzamide analogs.

Scientific Research Applications

The compound 4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several applications across various fields:

  • Chemistry: : Used as an intermediate in organic synthesis and as a catalyst in some reactions.

  • Biology: : Investigated for its potential interactions with proteins and enzymes.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Its diverse functional groups enable interactions with various biomolecules, affecting pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

  • 4-(ethoxy)-N-(2-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Highlighting Uniqueness

Compared to similar compounds, 4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its allyloxy functional group, which may enhance its reactivity and interaction with biological targets. The presence of the chlorobenzyl group also differentiates it, potentially imparting unique pharmacological properties.

There you go, a dive into the fascinating world of this compound! What do you think?

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO4S/c1-2-12-27-19-9-7-16(8-10-19)21(24)23(18-11-13-28(25,26)15-18)14-17-5-3-4-6-20(17)22/h2-10,18H,1,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJDEPHJAADZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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4-(allyloxy)-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

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